Pemafibrate-d4
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Overview
Description
Pemafibrate-d4 is a deuterated form of pemafibrate, a selective peroxisome proliferator-activated receptor alpha modulator. Pemafibrate is primarily used to treat dyslipidemia and metabolic diseases by reducing serum triglycerides and increasing high-density lipoprotein cholesterol levels . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of pemafibrate due to its enhanced stability and resistance to metabolic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pemafibrate-d4 involves several steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Step 1: Dissolve a compound with the structure shown in formula I in a first solvent, add acid and p-benzoquinone, and react at room temperature for 2-4 hours to obtain a compound with the structure shown in formula II.
Step 2: Dissolve the compound from Step 1 in a second solvent, add boron tribromide at low temperature, and react at room temperature for 1-3 hours to obtain a compound with the structure shown in formula IV.
Step 3: Dissolve the compound from Step 2 in a third solvent, add the compound from Step 1 and cesium carbonate, and react at room temperature for 2-4 hours to obtain a compound with the structure shown in formula V.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using readily available raw materials, minimizing the number of steps, and ensuring high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Pemafibrate-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Pemafibrate-d4 is widely used in scientific research due to its stability and resistance to metabolic degradation. Its applications include:
Chemistry: Used to study the pharmacokinetics and metabolic pathways of pemafibrate.
Biology: Used in cellular and molecular biology research to understand the effects of pemafibrate on gene expression and cellular functions.
Medicine: Used in clinical research to evaluate the efficacy and safety of pemafibrate in treating dyslipidemia and metabolic diseases.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
Pemafibrate-d4 exerts its effects by selectively modulating the peroxisome proliferator-activated receptor alpha. This receptor is a transcription factor that regulates the expression of genes involved in lipid metabolism. By activating this receptor, this compound enhances the breakdown of fatty acids and reduces the synthesis of triglycerides, leading to improved lipid profiles .
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: Another peroxisome proliferator-activated receptor alpha agonist used to treat dyslipidemia.
Gemfibrozil: A fibrate drug used to reduce triglyceride levels and increase high-density lipoprotein cholesterol levels.
Uniqueness
Pemafibrate-d4 is unique due to its high selectivity and potency for peroxisome proliferator-activated receptor alpha, leading to fewer side effects and better efficacy compared to other fibrates. Its deuterated form further enhances its stability and resistance to metabolic degradation, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C28H30N2O6 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
deuterio (2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-[4-(trideuteriomethoxy)phenoxy]propyl]amino]methyl]phenoxy]butanoate |
InChI |
InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1/i2D3/hD |
InChI Key |
ZHKNLJLMDFQVHJ-LCXWGWGVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)OCCCN(CC2=CC(=CC=C2)O[C@H](CC)C(=O)O[2H])C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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